molecular formula C18H15N5S B11571144 2-[(9-benzyl-9H-purin-6-yl)sulfanyl]aniline

2-[(9-benzyl-9H-purin-6-yl)sulfanyl]aniline

Cat. No.: B11571144
M. Wt: 333.4 g/mol
InChI Key: OBQDUGQTGWHVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9-benzyl-9H-purin-6-yl)sulfanyl]aniline is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a benzyl group at the 9-position and a sulfanyl group at the 6-position, which is further connected to an aniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-benzyl-9H-purin-6-yl)sulfanyl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving formamide derivatives and amines.

    Thioether Formation: The sulfanyl group is introduced at the 6-position through a thiolation reaction using thiol reagents.

    Aniline Coupling: The final step involves coupling the sulfanyl group with an aniline derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of 2-[(9-benzyl-9

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(9-benzylpurin-6-yl)sulfanylaniline

InChI

InChI=1S/C18H15N5S/c19-14-8-4-5-9-15(14)24-18-16-17(20-11-21-18)23(12-22-16)10-13-6-2-1-3-7-13/h1-9,11-12H,10,19H2

InChI Key

OBQDUGQTGWHVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SC4=CC=CC=C4N

Origin of Product

United States

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